molecular formula C8H9NO3 B14861966 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone

1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone

Cat. No.: B14861966
M. Wt: 167.16 g/mol
InChI Key: PTPPPMUIOXHFLY-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone typically involves a multi-step process. One common method starts with the alkylation of a pyridyl-alcohol, followed by the protection of the ketone moiety as a cyclic acetal. The final step involves the hydrolysis of the acetal to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-6-methoxypyridin-2-YL)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups on the pyridine ring make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-acetyl-6-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C8H9NO3/c1-5(10)7-3-6(11)4-8(9-7)12-2/h3-4H,1-2H3,(H,9,11)

InChI Key

PTPPPMUIOXHFLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)OC

Origin of Product

United States

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